molecular formula C23H30O3 B14001836 3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione CAS No. 16275-31-3

3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B14001836
CAS No.: 16275-31-3
M. Wt: 354.5 g/mol
InChI Key: ZBTRLKRXGYNHGP-UHFFFAOYSA-N
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Description

3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a cyclohexylheptyl group and a hydroxyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired substitution and hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The naphthalene core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene core.

Scientific Research Applications

3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene core can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Cyclohexylheptyl β-D-maltoside: Known for its use as a detergent in protein purification.

    Cyclohexylamine: Used in the production of various chemicals and as a corrosion inhibitor.

    Benzofuran derivatives: Known for their biological activities and potential therapeutic applications.

Uniqueness

3-(7-Cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione stands out due to its unique combination of a naphthalene core with a cyclohexylheptyl group and a hydroxyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16275-31-3

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

3-(7-cyclohexylheptyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C23H30O3/c24-21-18-14-9-10-15-19(18)22(25)23(26)20(21)16-8-3-1-2-5-11-17-12-6-4-7-13-17/h9-10,14-15,17,24H,1-8,11-13,16H2

InChI Key

ZBTRLKRXGYNHGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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